molecular formula C10H12N4O2S B1526420 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 1183337-77-0

3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B1526420
CAS No.: 1183337-77-0
M. Wt: 252.3 g/mol
InChI Key: SMBSYANYUYAZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a benzene ring substituted with an amino group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution Reactions: The pyrazole ring is then substituted with the appropriate groups, such as the methyl group at the 4-position and the sulfonamide group at the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Substituted sulfonamides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antileishmanial and antimalarial properties. Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is used in the production of dyes and pigments due to its chemical properties.

Comparison with Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole: A related compound with a similar structure but lacking the sulfonamide group.

  • 4-Methyl-1H-pyrazole-1-sulfonic acid: A compound with a similar pyrazole ring but different substituents.

Uniqueness: 3-Amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide is unique due to its combination of the pyrazole ring, amino group, and sulfonamide group, which provides it with distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

3-amino-4-(4-methylpyrazol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,11H2,1H3,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBSYANYUYAZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
Reactant of Route 3
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
Reactant of Route 6
3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.